molecular formula C16H22O3 B1343626 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one CAS No. 884504-30-7

3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one

Cat. No. B1343626
M. Wt: 262.34 g/mol
InChI Key: DRWOETXXVSOQPA-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one, also known as 3-PPD, is an organic compound with a molecular formula of C14H18O2. It is a colorless liquid with a boiling point of 230°C and a melting point of -49°C. 3-PPD is commonly used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of various other compounds.

Scientific Research Applications

Photoremovable Protecting Groups

One application area for compounds structurally related to "3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one" is in the development of photoremovable protecting groups. Literák, Hroudná, and Klán (2008) investigated 1-oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters, which share a functional similarity with the target compound, for their potential as photoremovable protecting groups. These compounds can release the corresponding acids upon reaction with hydrogen or electron donors, which is useful in photochemical applications where controlled release of protected substrates is required (Literák, Hroudná, & Klán, 2008).

Synthesis and Crystal Structures

Salian et al. (2018) focused on the synthesis, crystal structures, and Hirshfeld surface analysis of chalcone derivatives, which are structurally related to the target compound. These studies provide insight into the molecular interactions and structural characteristics of these compounds, which can be applied in the design and synthesis of new materials with desired properties (Salian et al., 2018).

QSAR-Analysis for Antioxidants

Drapak et al. (2019) performed a QSAR-analysis on derivatives similar to the target compound to predict their antioxidant activities. This study indicates the potential of these compounds in the development of new antioxidants, highlighting the importance of molecular structure in determining antioxidant efficacy (Drapak et al., 2019).

Catalytic Synthesis and Antioxidant Agents

Prabakaran, Manivarman, and Bharanidharan (2021) explored the catalytic synthesis of novel chalcone derivatives as potent antioxidant agents, suggesting applications in combating oxidative stress-related diseases. This research supports the utility of structurally similar compounds in medicinal chemistry and drug design (Prabakaran, Manivarman, & Bharanidharan, 2021).

Synthesis and Characterization of Hydroxy Pyrazolines

Parveen, Iqbal, and Azam (2008) worked on the synthesis and characterization of hydroxy pyrazolines derived from compounds structurally related to "3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one," providing insights into synthetic strategies and chemical properties of these compounds. This research could have implications for the development of new chemical entities with potential biological activities (Parveen, Iqbal, & Azam, 2008).

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-propylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-2-4-13-5-7-14(8-6-13)15(17)9-10-16-18-11-3-12-19-16/h5-8,16H,2-4,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWOETXXVSOQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCC2OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645975
Record name 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one

CAS RN

884504-30-7
Record name 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884504-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(4-propylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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